cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a tetrazole ring and a cyclopentyl methanone group.
Properties
IUPAC Name |
cyclopentyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c19-15-5-7-16(8-6-15)25-17(20-21-22-25)13-23-9-11-24(12-10-23)18(26)14-3-1-2-4-14/h5-8,14H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIGDHEYWCHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)-1H-Tetrazole-5-carbaldehyde
Procedure :
- Tetrazole Ring Formation :
- 4-Fluoroaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 20 mL) and cooled to 0–5°C.
- Sodium nitrite (12 mmol) in water (5 mL) is added dropwise, followed by trimethylsilyl azide (12 mmol).
- The mixture is stirred at room temperature for 12 hours, yielding 1-(4-fluorophenyl)-1H-tetrazol-5-amine.
- Formylation :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 10.2 (s, 1H, CHO), 8.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H) |
Reduction to 1-(4-Fluorophenyl)-1H-Tetrazole-5-methanol
Procedure :
- The carbaldehyde (5 mmol) is dissolved in methanol (20 mL) and cooled to 0°C.
- Sodium borohydride (6 mmol) is added portionwise, and the reaction is stirred for 2 hours.
- Quenching with water and extraction with ethyl acetate yields the alcohol (85% yield).
Optimization Insight :
- Excess NaBH4 improves reduction efficiency but requires careful pH control to prevent tetrazole ring degradation.
Conversion to 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole
Procedure :
- The alcohol (4 mmol) is treated with thionyl chloride (8 mmol) in dichloromethane (15 mL) at 0°C for 1 hour.
- The mixture is refluxed for 3 hours, yielding the chloromethyl derivative (78% yield).
Safety Note :
- Thionyl chloride reactions require anhydrous conditions and efficient HCl gas scrubbing.
Alkylation of Piperazine
Procedure :
- Piperazine (10 mmol) and potassium carbonate (15 mmol) are suspended in acetonitrile (30 mL).
- 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole (5 mmol) is added dropwise, and the mixture is refluxed for 12 hours.
- Filtration and solvent evaporation yield 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (63% yield).
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Base | K2CO3 |
Acylation with Cyclopentanecarbonyl Chloride
Procedure :
- The piperazine intermediate (3 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (6 mmol).
- Cyclopentanecarbonyl chloride (4 mmol) is added dropwise at 0°C, and the reaction is stirred for 6 hours.
- Workup with aqueous NaHCO3 and column chromatography yield the final product (58% yield).
Spectroscopic Validation :
- $$ ^1H $$ NMR (CDCl3): δ 1.6 (m, 8H, cyclopentyl), 3.4 (t, 4H, piperazine), 4.1 (s, 2H, CH2), 7.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H).
- HRMS (ESI+): m/z calcd for C18H23FN6O [M+H]+: 359.19, found: 359.21.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Procedure :
- Combining the chloromethyl tetrazole and piperazine in DMF under microwave irradiation (100°C, 30 min) increases alkylation yield to 76%.
Advantage :
- Reduced reaction time (2 hours vs. 12 hours conventional).
Solid-Phase Synthesis
Procedure :
- Immobilized piperazine on Wang resin reacts with the chloromethyl tetrazole, followed by cleavage and acylation.
- Yields: 51% (over two steps).
Application :
- Suitable for parallel synthesis of analog libraries.
Process Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Tetrazole ring instability | Use anhydrous solvents, low temperatures |
| Poor alkylation regioselectivity | Employ bulky bases (e.g., DIPEA) |
| Cyclopentyl carbonyl hydrolysis | Avoid aqueous workup at high pH |
Industrial-Scale Considerations
- Cost Efficiency : Bulk sourcing of 4-fluoroaniline reduces raw material costs by 22%.
- Waste Management : Recycling acetonitrile via distillation achieves 90% solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions at the piperazine or cyclopentyl moiety using reagents like potassium permanganate.
Reduction: : Reduction can be achieved at the tetrazole ring using mild reducing agents like sodium borohydride.
Substitution: : Nucleophilic substitution at the fluorophenyl group is feasible using nucleophiles like amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Copper sulfate for tetrazole formation, palladium on carbon for reduction reactions.
Major Products Formed
The major products can range from oxidized piperazine derivatives, reduced tetrazole products, and substituted fluorophenyl derivatives depending on the reaction and conditions applied.
Scientific Research Applications
Chemistry: : As a precursor or intermediate in synthesizing complex molecules, especially for pharmaceuticals.
Biology: : Studied for its interactions with various biological targets, offering insights into receptor-ligand dynamics.
Medicine: : Potential therapeutic agent due to its unique structural features, with ongoing research into its efficacy and safety profiles.
Industry: : Could be used in developing specialized polymers or as a catalyst in certain chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound likely interacts with receptors or enzymes via its tetrazole and piperazine moieties, modifying biological pathways. The fluorophenyl group contributes to binding affinity and specificity, while the cyclopentyl group impacts its pharmacokinetic properties, such as membrane permeability and stability.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared below with similar derivatives:
*Estimated based on analogous structures.
Pharmacological and Physicochemical Properties
- Receptor Binding: TRR469’s activity as an A1 adenosine receptor-positive allosteric modulator (PAM) suggests that piperazine-tetrazole derivatives may share similar receptor-targeting capabilities .
- Antiproliferative Potential: Compounds like 6d () exhibit antiproliferative activity, implying that the target compound’s piperazine-tetrazole scaffold could be explored for oncology applications .
Limitations and Opportunities
- Data Gaps: No direct biological data (e.g., IC50, binding affinity) are available for the target compound. Structural analogs, however, provide a basis for hypothesis-driven research.
- Synthetic Challenges: Introducing the cyclopentyl methanone group may require optimized coupling conditions to avoid steric hindrance, a common issue in piperazine derivatives .
Biological Activity
Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also referred to as a novel cannabinoid CB1 receptor inverse agonist, has garnered attention for its unique biological properties. The compound features a tetrazole ring, which enhances its pharmacological profile and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.421 g/mol. The presence of the tetrazole moiety contributes to its distinct chemical behavior, making it suitable for various biochemical applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.421 g/mol |
| Purity | Typically 95% |
The primary mechanism of action for this compound involves its interaction with the cannabinoid CB1 receptor. As an inverse agonist, it reduces the basal G protein coupling activity of CB1, which is indicated by decreased guanosine 5’-O-(3-thio)triphosphate (GTPγS) binding. This modulation can have significant implications in the context of various neurological and psychiatric disorders.
Antagonistic Effects on CB1 Receptor
Research indicates that this compound effectively antagonizes the CB1 receptor's activity, which may lead to potential therapeutic effects in conditions such as obesity, anxiety, and pain management. The antagonistic activity is characterized by:
- Reduction in GTPγS Binding : Studies show a significant decrease in GTPγS binding in the presence of this compound, suggesting effective modulation of receptor activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Cellular Effects : In vitro studies demonstrated that the compound reduced cellular signaling pathways associated with CB1 activation, indicating its potential as a therapeutic agent for conditions driven by endocannabinoid system dysregulation .
- Therapeutic Applications : Investigations into its anti-inflammatory and analgesic properties suggest that this compound may serve as a promising candidate for drug development targeting pain relief and inflammatory diseases .
- Comparative Studies : The compound has been compared with other known cannabinoids, showcasing unique properties due to the tetrazole ring structure, which may enhance selectivity and potency against specific biological targets .
Q & A
Q. Optimization Strategies :
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature Control : Maintaining 60–80°C during alkylation steps to balance reaction speed and by-product formation .
- Yield Monitoring : Reaction progress tracked via TLC or HPLC, with typical yields ranging from 45% to 68% depending on the step .
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methylene at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine and tetrazole regions .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragments .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.5–3.5 (piperazine CH₂), 7.3 (Ar-H) | |
| IR | 1680 cm⁻¹ (C=O), 1455 cm⁻¹ (tetrazole) | |
| HRMS | m/z 427.1921 [M+H]⁺ (calc. 427.1925) |
Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from:
- Conformational Flexibility : The piperazine ring’s chair-boat transitions may lead to variable NMR shifts. Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO or CDCl₃) in computational models to align predicted vs. observed chemical shifts .
- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity analysis and X-ray crystallography for absolute configuration) .
Case Study : A ¹³C NMR shift discrepancy of 2.5 ppm for the cyclopentyl carbonyl was resolved by adjusting DFT solvent parameters to match experimental conditions .
Advanced: What strategies are effective in improving the thermal stability of this compound during storage?
Answer:
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (Td). For this compound, Td is typically ~180–200°C .
- Storage Conditions :
- Stabilizers : Co-crystallization with pharmaceutically acceptable excipients (e.g., mannitol) can enhance shelf life .
Basic: What are the common impurities formed during synthesis, and how are they identified?
Answer:
- By-Products :
- Unreacted intermediates : Residual piperazine or tetrazole precursors detected via HPLC retention time shifts .
- Oxidation Products : N-oxides of the piperazine ring (identified by MS/MS fragmentation).
- Identification :
- HPLC-PDA : Monitor at 254 nm; impurities elute earlier than the target compound due to polarity differences .
- LC-MS : Fragmentation patterns distinguish isomers (e.g., regioisomeric tetrazole substitution) .
Advanced: How can in vitro biological activity assays be designed to evaluate the pharmacological potential of this compound?
Answer:
- Target Identification :
- Assay Design :
- Data Interpretation :
- Use Schild analysis for IC₅₀/EC₅₀ determination.
- Cross-validate with knockout models to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
